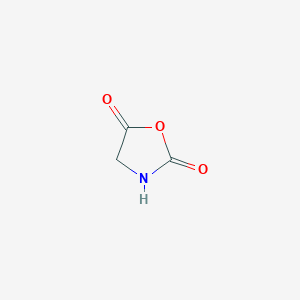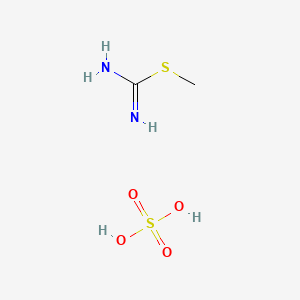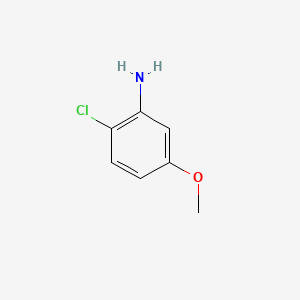
4'-Methoxy-3-(trifluoromethyl)benzophenone
Vue d'ensemble
Description
“4’-Methoxy-3-(trifluoromethyl)benzophenone” is a chemical compound . It has the molecular formula C14H9F3O .
Synthesis Analysis
The synthesis of related compounds has been described in the literature . For example, one method involves the reaction of 7-Fluoro-3,4-dihydronaphthalen-1 (2 H )-one with 4-methoxy-3- (trifluoromethyl)benzaldehyde in acetic acid, with dry hydrogen chloride gas flowed into the solution .
Molecular Structure Analysis
The molecular structure of “4’-Methoxy-3-(trifluoromethyl)benzophenone” can be analyzed using various techniques. For instance, crystallographic data can provide information about the atomic coordinates and displacement parameters .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4’-Methoxy-3-(trifluoromethyl)benzophenone” can be determined using various analytical techniques. The compound has a molecular weight of 250.2159 .
Applications De Recherche Scientifique
Crystal Structure Analysis
The compound has been used in the study of crystal structures. For instance, it was used in the synthesis of E-7-fluoro-2-(4-methoxy-3-(trifluoromethyl)benzylidene)-3,4-dihydronaphthalen-1(2H)-one . The olefinic double bonds between 3,4-dihydronaphthalen-1(2H)-one and 4-methoxy-3-(trifluoromethyl)benzaldehyde groups and carbonyl group form alpha and beta unsaturated ketones .
C–F Bond Functionalization
The compound contains a trifluoromethyl group, which has three equivalent C–F bonds. These bonds are the strongest single bonds in organic compounds and their activation is a challenging task in organic synthesis . Trifluoromethyl-containing compounds like this one constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .
Anti-inflammatory Activity
Fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives have been synthesized using this compound, and these derivatives have shown anti-inflammatory activity .
Drug Synthesis
The compound is used in drug synthesis due to its complex structure. Its unique properties make it a versatile compound in the field of medicinal chemistry.
Organic Chemistry
In the field of organic chemistry, the compound is used for its unique properties and complex structure. It can be used in various reactions and syntheses, contributing to the development of new organic compounds.
Material Science
The compound is also used in material science. Its unique properties and complex structure make it suitable for the synthesis of new materials with desired properties.
Safety And Hazards
Propriétés
IUPAC Name |
(4-methoxyphenyl)-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-20-13-7-5-10(6-8-13)14(19)11-3-2-4-12(9-11)15(16,17)18/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDGFIOMTNMZTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80233490 | |
| Record name | 4'-Methoxy-3-(trifluoromethyl)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80233490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Methoxy-3-(trifluoromethyl)benzophenone | |
CAS RN |
845-05-6 | |
| Record name | (4-Methoxyphenyl)[3-(trifluoromethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Methoxy-3-(trifluoromethyl)benzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000845056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Methoxy-3-(trifluoromethyl)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80233490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-methoxy-3-(trifluoromethyl)benzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.529 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetic acid, 2,2'-[methylenebis(thio)]bis-](/img/structure/B1294338.png)










